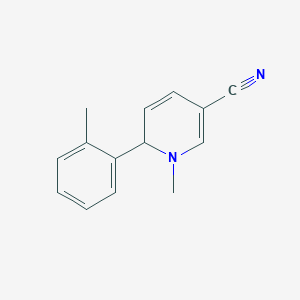
1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring with a nitrile group and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes or disruption of cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles: These compounds share a similar heterocyclic structure but differ in the presence of a pyrazole ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring, offering different biological activities.
Uniqueness
1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological properties
Properties
CAS No. |
27531-42-6 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-11-5-3-4-6-13(11)14-8-7-12(9-15)10-16(14)2/h3-8,10,14H,1-2H3 |
InChI Key |
MEODBDXANHGBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C=CC(=CN2C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)
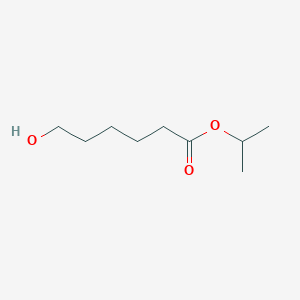
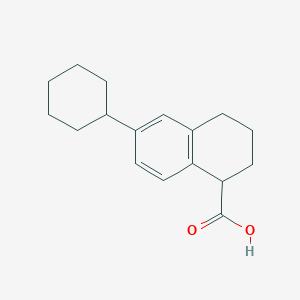
![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
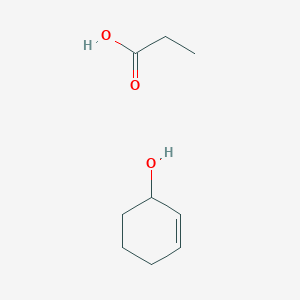
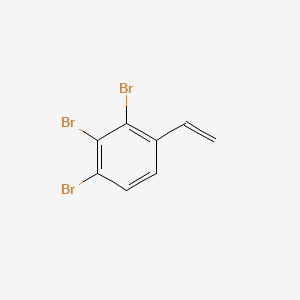
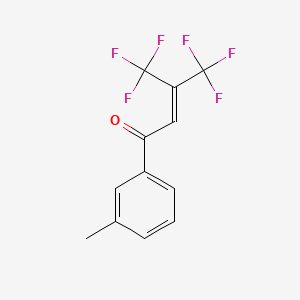

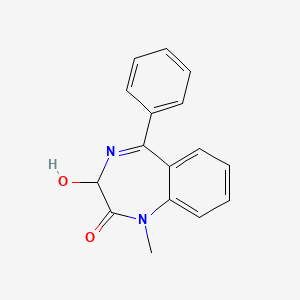
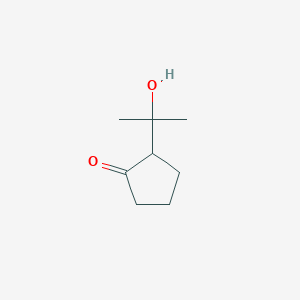
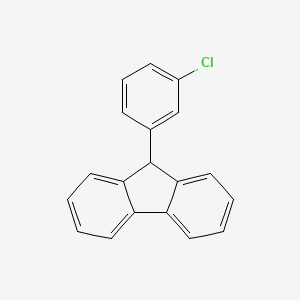
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
